Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Description
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 944317-66-2) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a fluorine atom at the para position relative to the boronate group and a methyl ester at the ortho position (). The compound’s molecular formula is C₁₅H₂₀BFO₄, with a molecular weight of ~292.14 g/mol (inferred from analogous structures in ). It is typically synthesized via palladium-catalyzed borylation or coupling reactions involving bis(pinacolato)diboron (). Applications span medicinal chemistry, particularly in developing inhibitors (e.g., FABP4/5) and fluorescence-based materials ().
Properties
IUPAC Name |
methyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWSFTBHFDGCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675061 | |
| Record name | Methyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944317-66-2 | |
| Record name | Methyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iridium-Catalyzed C–H Borylation
One of the most efficient and selective methods for preparing aryl boronate esters is the iridium-catalyzed direct C–H borylation of aromatic compounds using bis(pinacolato)diboron (B2pin2) as the boron source.
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- The fluorinated aromatic acetate substrate is reacted with bis(pinacolato)diboron in the presence of an iridium catalyst such as bis(1,5-cyclooctadiene)dimethoxydiiridium(I) and a suitable ligand like di-tert-butylbipyridine.
- The reaction is typically carried out in tetrahydrofuran (THF) or other aprotic solvents under nitrogen atmosphere at 70–80 °C for 16–48 hours.
- After completion, the reaction mixture is concentrated and purified by silica gel chromatography to isolate the boronate ester product.
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- High regioselectivity for the desired position on the aromatic ring.
- Mild reaction conditions preserving sensitive functional groups such as esters and fluorine substituents.
- Scalable and reproducible for complex molecules.
Reference Example:
This method aligns with general procedures reported for similar boronate esters, where iridium catalysis enables the installation of the pinacol boronate group on aromatic rings with various substituents.
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
Another common approach involves the palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron.
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- Starting from a 4-fluoro-3-halogenated phenyl acetate (e.g., aryl bromide or iodide), the substrate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(OAc)2 or Pd2(dba)3.
- Ligands such as Xantphos or DPEPhos are employed to enhance catalytic activity and selectivity.
- The reaction is carried out in solvents like toluene, xylene, or THF, often at reflux temperatures.
- A base such as potassium carbonate, potassium phosphate, or cesium carbonate is used to facilitate the reaction.
- After the reaction, standard workup and chromatographic purification yield the desired boronate ester.
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- Well-established and widely used in industrial and academic settings.
- Allows use of readily available aryl halide precursors.
- Good tolerance for functional groups including esters and fluorine atoms.
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- The choice of halide (bromide or iodide) and ligand can influence the reaction efficiency and selectivity.
- Reaction conditions may require optimization depending on substrate sensitivity.
Reference Example:
This method is consistent with palladium-catalyzed alpha-arylation and borylation steps described in patent literature for related fluorinated boronate esters.
Summary Table of Preparation Methods
| Method | Catalyst | Boron Source | Solvent(s) | Conditions | Key Notes |
|---|---|---|---|---|---|
| Iridium-Catalyzed C–H Borylation | bis(1,5-cyclooctadiene)dimethoxydiiridium(I), dtbpy ligand | Bis(pinacolato)diboron (B2pin2) | THF, others | 70–80 °C, 16–48 h, N2 atmosphere | High regioselectivity; mild conditions; preserves ester and fluorine |
| Palladium-Catalyzed Miyaura Borylation | Pd(OAc)2, Pd2(dba)3, Xantphos, DPEPhos | Bis(pinacolato)diboron (B2pin2) | Toluene, xylene, THF | Reflux, base (K2CO3, K3PO4) | Uses aryl halide precursors; well-established; scalable |
| Hydrogenation (Precursor modification) | Rhodium on carbon (Rh/C) | N/A | EtOH, MeOH, DCM, others | Room temp to reflux, H2 atmosphere | Used for precursor modification, not direct borylation |
Research Findings and Optimization Notes
Catalyst Loading and Ligand Effects:
Studies show that low catalyst loadings (0.4–2 mol%) with appropriate ligands (dtbpy for iridium, Xantphos or DPEPhos for palladium) provide optimal yields and selectivity.Solvent Impact:
Aprotic solvents like THF and toluene are preferred for both iridium and palladium catalysis to maintain catalyst stability and substrate solubility.Temperature and Time:
Moderate heating (70–80 °C for iridium catalysis, reflux for palladium) balances reaction rate and functional group tolerance.Purification: Silica gel chromatography is the standard purification method, with eluent systems tailored to separate the boronate ester from side-products and residual reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenol Derivatives: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug discovery and development. Its structure suggests that it may have applications as an intermediate in the synthesis of biologically active molecules. The presence of the boron-containing dioxaborolane moiety is particularly significant as boron compounds are known to exhibit various biological activities.
Case Studies:
- Anticancer Agents: Research indicates that derivatives of dioxaborolane can be utilized in the synthesis of anticancer agents. For instance, modifications of similar compounds have shown promise in inhibiting tumor growth through targeted delivery mechanisms .
- Antiviral Properties: Some studies have suggested that compounds containing fluorine and boron can enhance the efficacy of antiviral drugs by improving their pharmacokinetic profiles .
Organic Synthesis
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.
Applications:
- Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides |
| Stille Coupling | Utilizes organostannanes to form complex structures |
Materials Science
In materials science, this compound has potential applications due to its unique electronic properties and stability. It can be incorporated into polymer matrices or used to modify surfaces for enhanced performance.
Potential Uses:
- Optoelectronic Devices: The incorporation of such compounds into polymer blends may lead to improved charge transport properties in organic light-emitting diodes (OLEDs) .
Environmental Applications
Due to its boron content, there is potential for this compound in environmental chemistry as well. Boron compounds are often studied for their roles in soil health and plant growth.
Research Insights:
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. Additionally, the fluoro group can enhance the compound’s stability and reactivity by influencing electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is compared to structurally related boronic esters with variations in substituents, ester groups, and ring positions. Key examples include:
Reactivity and Stability
- Electron Effects : The fluorine atom in the target compound activates the boronate group via electron-withdrawing effects, enhancing its reactivity in Suzuki-Miyaura couplings compared to methoxy or ethoxy analogs ().
- Hydrolysis Stability : Fluorine’s electron-withdrawing nature stabilizes the boronate against hydrolysis relative to electron-donating groups like methoxy ().
- Steric Hindrance : Ethoxy substituents (e.g., in CAS 1454928-36-9) reduce coupling efficiency due to steric bulk ().
Physical and Pharmacokinetic Properties
Biological Activity
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 1638847-77-4) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C14H18BFO4
Molecular Weight: 280.10 g/mol
IUPAC Name: Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS Number: 1638847-77-4
The structure of this compound features a fluorinated phenyl ring and a boron-containing dioxaborolane moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cellular signaling pathways. For instance, studies have shown that related dioxaborolane derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in regulating various cellular processes including metabolism and cell survival .
1. Kinase Inhibition
Recent studies have demonstrated that methyl derivatives of dioxaborolanes exhibit significant inhibitory activity against kinases such as GSK-3β. For example:
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 8 |
| Compound B | ROCK-1 | >1000 |
These findings suggest that this compound may exhibit similar or enhanced inhibitory effects on these pathways .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have provided insights into the safety profile of this compound. For instance:
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 0.1 | HT-22 | 95 |
| 10 | BV-2 | 85 |
| 100 | HT-22 | 40 |
At lower concentrations (up to 10 µM), the compound showed minimal cytotoxic effects; however, at higher concentrations (100 µM), significant reductions in cell viability were observed .
3. Anti-inflammatory Activity
In addition to kinase inhibition, preliminary studies suggest that the compound may possess anti-inflammatory properties. In microglial cell assays:
| Compound | NO Production Inhibition (%) | IL-6 Production Inhibition (%) |
|---|---|---|
| Methyl Derivative A | 70 | 50 |
| Methyl Derivative B | 60 | 40 |
These results indicate that this compound could be a candidate for further investigation in the context of neuroinflammation .
Case Studies
A notable case study involved the application of similar dioxaborolane compounds in treating neurodegenerative diseases. The compounds demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects by modulating kinase activity associated with neuronal cell death.
Q & A
Q. What are the key synthetic routes for preparing Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or sequential borylation-acylation reactions. A common method involves reacting a boronic ester intermediate (e.g., 4-fluoro-3-boronophenyl acetate) with pinacol borane under palladium catalysis. Critical steps include:
- Borylation : Using potassium acetate in 1,4-dioxane at 90°C under inert atmosphere for 24 hours (43% yield) .
- Esterification : Methylation of the carboxylic acid intermediate under acidic conditions . Key purification steps involve column chromatography and recrystallization to isolate the product .
Q. How is the boronate ester group confirmed in this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks at δ ~1.3 ppm (12H, singlet for pinacol methyl groups) and δ ~3.7 ppm (3H, singlet for methyl ester) .
- X-ray crystallography : Used to resolve the dioxaborolane ring geometry and confirm substitution patterns .
- HRMS : Exact mass matching the molecular formula (C₁₅H₂₀BFO₄) .
Q. What safety protocols are recommended for handling this compound?
- Moisture sensitivity : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the boronate ester .
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential fluorinated byproducts .
Advanced Research Questions
Q. How can synthesis yields be optimized when lower yields (e.g., 43% vs. 60%) are reported?
Yield discrepancies arise from:
- Catalyst selection : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ affects cross-coupling efficiency .
- Reaction atmosphere : Strict inert conditions (e.g., N₂) minimize boronate ester degradation .
- Temperature control : Higher temperatures (>90°C) risk protodeboronation, while lower temperatures slow kinetics .
- Purification : Gradient column chromatography (hexane/EtOAc) improves separation of ester byproducts .
Q. What competing reactions occur during Suzuki-Miyaura couplings with this compound?
Common side reactions include:
- Protodeboronation : Loss of the boronate group under acidic or aqueous conditions, forming 4-fluorophenyl acetate derivatives .
- Homocoupling : Oxidative dimerization of the boronate ester, mitigated by degassing solvents and using Pd catalysts with strong reducing ligands (e.g., SPhos) .
- Ester hydrolysis : Partial cleavage of the methyl ester under basic conditions, requiring pH control during workup .
Q. How is this compound utilized in designing enzyme inhibitors (e.g., FABP4/5)?
The boronate ester serves as a bioisostere for carboxylic acids, enhancing membrane permeability and target engagement. Example applications:
- FABP4/5 inhibitors : The fluorophenyl-boronate motif mimics endogenous fatty acid substrates, enabling competitive binding studies .
- Structure-activity relationship (SAR) : Modifications to the phenyl ring (e.g., fluoro-substitution) optimize binding affinity and selectivity .
Data Analysis & Contradictions
Q. Why do studies report divergent yields (e.g., 43% vs. 60%) for similar reactions?
Key variables include:
- Catalyst loading : Higher Pd concentrations (5 mol%) in vs. 2 mol% in .
- Substrate purity : Impurities in the boronic acid precursor reduce coupling efficiency .
- Workup methods : Acidic quenching (HCl) in may hydrolyze intermediates, lowering yields compared to neutral conditions .
Q. How to resolve ambiguity in distinguishing regioisomers during synthesis?
- NOESY NMR : Correlates spatial proximity of fluorine and boronate groups to confirm meta-substitution .
- HPLC-MS : Retention time and fragmentation patterns differentiate regioisomers with similar NMR profiles .
Methodological Recommendations
Q. What analytical techniques are critical for characterizing derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
